4-Fluoro-4'-methylbenzophenone
Overview
Description
4-Fluoro-4'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Synthesis : The synthesis of specific compounds involving fluorine, such as 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, has been developed for potential applications in radiopharmaceuticals. These compounds are used as radioligands for brain receptors in medical imaging techniques like PET scans (Vos & Slegers, 1994).
Environmental Biodegradation Studies : Research involving fluorinated compounds like 6-Fluoro-3-methylphenol, which is structurally related to 4-Fluoro-4'-methylbenzophenone, has been instrumental in understanding the biodegradation of pollutants. These studies are crucial for environmental remediation and understanding microbial degradation pathways (Londry & Fedorak, 1993).
Nonlinear Optical Properties : The 4-fluoro-4-hydroxybenzophenone molecule, which is closely related to this compound, has been investigated for its nonlinear optical properties. These properties are significant for applications in optical devices and materials science (Pegu et al., 2017).
Fluorogenic Chemosensors : The development of chemosensors using fluorinated compounds has applications in detecting metal ions like Al3+. These sensors are used for environmental monitoring and potentially in medical diagnostics (Ye et al., 2014).
Organometallic Chemistry : Research on 4,4′-disubstituted derivatives of thiobenzophenone with fluorine groups contributes to the field of organometallic chemistry. These compounds react with metal carbonyls and have potential applications in the synthesis of complex organic molecules (Alper, 1974).
Material Science for Optical Applications : The development of polymers from fluorinated phthalazinone monomers, including those with fluorine substituents, shows promise for use in optical waveguides and engineering plastics, highlighting the material's versatile optical properties (Xiao et al., 2003).
Analytical Chemistry : In analytical chemistry, methods for detecting benzophenone derivatives, including 4-methylbenzophenone, in food products are crucial for food safety and quality control (Van Hoeck et al., 2010).
Future Directions
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBDAUYJQQTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406058 | |
Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-46-1 | |
Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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